molecular formula C22H28N6O4 B2981460 9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848222-17-3

9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2981460
CAS RN: 848222-17-3
M. Wt: 440.504
InChI Key: WHTLXIVZRHZQTJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine core, which is a common structure in many biological molecules, including DNA and RNA. The methoxyphenyl and morpholinylethyl groups attached to this core could potentially give this compound unique properties, but without specific studies or data, it’s hard to predict what those might be .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine core, followed by the addition of the methoxyphenyl and morpholinylethyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The purine-pyrimidine core would provide a planar, aromatic center to the molecule, while the methoxyphenyl and morpholinylethyl groups would add additional complexity and potentially affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The purine-pyrimidine core is relatively stable, but the methoxyphenyl and morpholinylethyl groups could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the functional groups present would all influence its properties, including its solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has been conducted on the synthesis and characterization of compounds with similar structural frameworks. For instance, compounds have been synthesized through reactions involving similar moieties, aiming to explore their chemical properties and reactions. These synthetic methodologies provide a foundation for developing novel compounds with potential applications in drug development and material science (Sadanandam et al., 2011).

Biological Activities and Therapeutic Potentials

Several studies have focused on the biological activities of compounds containing parts of the structure similar to the queried chemical. These compounds have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds derived from similar structural motifs have shown significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral Research

In the context of antiviral research, compounds with structural similarities have been synthesized and tested for their efficacy against various viral infections. This includes the exploration of their mechanisms of action and potential as antiviral agents. The research in this area aims to contribute to the development of new drugs for the treatment of viral diseases (Hocková et al., 2003).

Material Science Applications

Research on compounds with similar structures has also extended to material science, particularly in the development of new fluorescent materials. The synthesis and photophysical evaluation of related compounds have been conducted to explore their potential as emissive fluorophores. These studies contribute to the development of novel materials for applications in imaging and sensing (Hagimori et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential as a drug, if applicable, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-24-19-18(20(29)28(22(24)30)11-10-25-12-14-32-15-13-25)27-9-3-8-26(21(27)23-19)16-4-6-17(31-2)7-5-16/h4-7H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLXIVZRHZQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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